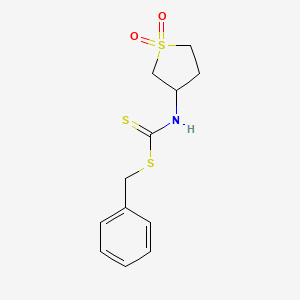

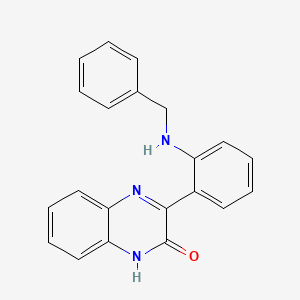

benzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, which may be similar to benzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate, involves the reaction between amines and carbon disulfide, catalyzed by a strong base . The main synthetic route to dithiocarbamates is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Chemical Reactions Analysis

The synthesis of compounds like potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate involves the reaction between amines and carbon disulfide, catalyzed by a strong base . The reaction mechanism involves the addition of amine to CS2 in ethanol media .Scientific Research Applications

Chemical Synthesis and Catalysis

Research in the area of chemical synthesis often explores the reactivity and applications of complex molecules. For instance, studies on gold(I)-catalyzed hydroamination of allenes with N-unsubstituted carbamates demonstrate the utility of catalysis in forming complex organic structures, which might provide insights into methodologies applicable to the synthesis or functionalization of compounds like benzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate (Kinder et al., 2008).

Material Science Applications

In material science, the synthesis and characterization of novel compounds often lead to new materials with unique properties. For example, the development of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates explores the syntheses, crystal structures, and photophysical properties of materials that could be relevant for understanding the properties of this compound and its potential applications in material science (Sivakumar et al., 2011).

Biological Studies

Although the request excludes drug use, dosage, and side effects, the broader context of biological applications can be inferred from studies on the biotransformation of substituted benzoates into cis-diols, highlighting the metabolic pathways and enzymatic activities that could potentially relate to the metabolism or transformation of this compound in biological systems (Wubbolts & Timmis, 1990).

Properties

IUPAC Name |

benzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S3/c14-18(15)7-6-11(9-18)13-12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRGRKZNBDYQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)

![N1-(isoxazol-3-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2642876.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2642881.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2642889.png)